Cas no 69673-99-0 (4-bromo-N'-(4-bromobenzoyl)benzohydrazide)

4-bromo-N'-(4-bromobenzoyl)benzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-N'-(4-bromobenzoyl)benzohydrazide
- 1,3-bis-(4-amino-phenyl)-urea; 4550-72-5; 4,4'-diaminodiphenylurea; ST092667; N,N'-bis-(4-bromo-benzoyl)-hydrazine; SureCN8772924; NSC15364; 1,3-Bis(p-aminophenyl)urea; 1,2-bis(4-bromobenzoyl)hydrazine; MLS000737784; Carbanilide,4'-diamino-; 1,3-bis-(4-aminophenyl)urea; N,N'-bis(4-aminophenyl)urea; N,N'-bis-(4-amino-phenyl)-urea; N,N'-bis(4-bromobenzyl)hydrazide; bis(4-bromophenyl)hydrazine; N,N'-Bis-(4-brom-benzoyl)-hydrazin; AC1Q5MP7;
- 1,2-Bis(4-bromobenzoyl)hydrazine
- DTXSID60989827
- F18018
- NSC-88156
- BDBM50066301
- 4-Bromo-benzoic acid N''-(4-bromo-benzoyl)-hydrazide
- NSC88156
- bis(4-bromobenzoyl) hydrazine
- 69673-99-0
- Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazide
- OJCDNDVAJJIWRW-UHFFFAOYSA-N
- CHEMBL108311
- SCHEMBL1982518
- 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
- AKOS003855485
-
- Inchi: InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
- InChI Key: OJCDNDVAJJIWRW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 395.9109
- Monoisotopic Mass: 395.91090Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
- LogP: 4.06820
4-bromo-N'-(4-bromobenzoyl)benzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1543065-1g |
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide |
69673-99-0 | 1g |
$1240.0 | 2024-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169444-250mg |
1,2-Bis(4-bromobenzoyl)hydrazine |
69673-99-0 | 98% | 250mg |
¥3840.00 | 2024-05-03 |
4-bromo-N'-(4-bromobenzoyl)benzohydrazide Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
Additional information on 4-bromo-N'-(4-bromobenzoyl)benzohydrazide
Introduction to 4-bromo-N'-(4-bromobenzoyl)benzohydrazide (CAS No. 69673-99-0) and Its Emerging Applications in Chemical Biology
4-bromo-N'-(4-bromobenzoyl)benzohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 69673-99-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzohydrazide class, characterized by its benzhydrazide moiety and brominated aromatic substituents, which contribute to its unique reactivity and potential biological activity. The presence of both bromine atoms enhances its utility in cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 4-bromo-N'-(4-bromobenzoyl)benzohydrazide consists of a central benzene ring substituted with a bromine atom at the 4-position, linked to another benzene ring via an amide bond. The second benzene ring is also brominated at the 4-position, forming a di-substituted benzoyl group. This architectural design imparts distinct chemical properties, including electrophilicity at the carbonyl carbon and nucleophilicity at the hydrazide nitrogen, which are exploited in various synthetic pathways.
In recent years, 4-bromo-N'-(4-bromobenzoyl)benzohydrazide has been increasingly utilized in the development of novel therapeutic agents due to its ability to participate in diverse chemical transformations. One of the most prominent applications is in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The bromine atoms serve as excellent handles for palladium-catalyzed coupling with boronic acids or esters, enabling the construction of structurally complex molecules with potential pharmaceutical applications.
Moreover, the benzhydrazide moiety in 4-bromo-N'-(4-bromobenzoyl)benzohydrazide has been explored for its role in drug discovery. Benzhydrazides are known for their broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Researchers have leveraged this scaffold to design derivatives with enhanced efficacy and selectivity. For instance, studies have demonstrated that modifications at the 4-position of the benzoyl group can modulate binding affinity to biological targets, leading to promising candidates for further development.
Recent advances in computational chemistry have further highlighted the utility of 4-bromo-N'-(4-bromobenzoyl)benzohydrazide as a key intermediate. Molecular modeling studies have revealed that this compound can interact with specific protein targets through hydrogen bonding and π-stacking interactions. Such insights have guided the rational design of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The ability to fine-tune its structure allows chemists to optimize pharmacokinetic properties, including solubility and bioavailability.
The role of CAS No. 69673-99-0 in synthetic chemistry extends beyond pharmaceuticals. It has found applications in materials science, particularly in the synthesis of organic semiconductors and luminescent materials. The brominated aromatic rings facilitate polymerization and functionalization processes, enabling the creation of advanced materials with tailored electronic properties. This interdisciplinary approach underscores the versatility of 4-bromo-N'-(4-bromobenzoyl)benzohydrazide as a building block for innovation.
From a synthetic perspective, 4-bromo-N'-(4-bromobenzoyl)benzohydrazide serves as a versatile precursor for constructing heterocyclic compounds. The hydrazide group can undergo condensation reactions with carbonyl compounds to form Schiff bases or imines, which are precursors to more complex nitrogen-containing heterocycles. These heterocycles are prevalent in many bioactive molecules and have been extensively studied for their potential therapeutic effects.
The environmental impact of utilizing CAS No. 69673-99-0 has also been a point of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Catalytic methods employing transition metals like palladium have been optimized for higher yields and selectivity, aligning with sustainable chemistry principles. Such advancements not only improve efficiency but also make large-scale production more environmentally friendly.
In conclusion, 4-bromo-N'-(4-bromobenzoyl)benzohydrazide (CAS No. 69673-99-0) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to materials science, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of this compound are expected to expand further, solidifying its importance in scientific innovation.
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